molecular formula C5H9NO2 B12692309 C6Xzw85XI2 CAS No. 4368-09-6

C6Xzw85XI2

Cat. No.: B12692309
CAS No.: 4368-09-6
M. Wt: 119.15 g/mol
InChI Key: ONIBWKKTOPOVIA-GDYNRSRVSA-N
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Description

The compound C6Xzw85XI2 L-PROLINE-3,4-T2 , is a derivative of the amino acid proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-PROLINE-3,4-T2 involves the modification of the proline molecule. One common method includes the reaction of proline with specific reagents under controlled conditions to introduce the desired functional groups. The reaction typically requires a catalyst and an organic solvent, with the mixture being heated to the boiling point of the solvent. After the reaction, the mixture is filtered and washed to obtain the final product .

Industrial Production Methods

Industrial production of L-PROLINE-3,4-T2 follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the compound. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

L-PROLINE-3,4-T2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-PROLINE-3,4-T2 may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.

Scientific Research Applications

L-PROLINE-3,4-T2 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its role in protein structure and function.

    Medicine: It has potential therapeutic applications due to its unique chemical properties.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of L-PROLINE-3,4-T2 involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

L-PROLINE-3,4-T2 can be compared with other proline derivatives and amino acids. Similar compounds include:

    L-Proline: The parent compound, which is a standard amino acid.

    Hydroxyproline: A hydroxylated derivative of proline.

    Proline analogs: Various synthetic analogs with different functional groups.

L-PROLINE-3,4-T2 is unique due to its specific modifications, which confer distinct chemical and biological properties .

Properties

CAS No.

4368-09-6

Molecular Formula

C5H9NO2

Molecular Weight

119.15 g/mol

IUPAC Name

(2S)-3,4-ditritiopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i1T,2T/t1?,2?,4-

InChI Key

ONIBWKKTOPOVIA-GDYNRSRVSA-N

Isomeric SMILES

[3H]C1CN[C@@H](C1[3H])C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)O

Origin of Product

United States

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